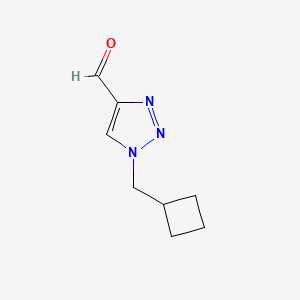
1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl methyl ketone, also known as 1-cyclobutylethan-1-one, is an alicyclic ketone . It has a molecular weight of 98.1430 . The compound is part of the cycloalkanes family, which are cyclic hydrocarbons where the carbon atoms are arranged in a ring .
Synthesis Analysis
Cyclobutyl methyl ketone has been synthesized by reacting cyclobutanecarbonyl chloride with magnesium salt of malonic ester .
Molecular Structure Analysis
Cycloalkanes, including cyclobutyl methyl ketone, only contain carbon-hydrogen bonds and carbon-carbon single bonds . The structure of these compounds can be viewed using Java or Javascript .
Chemical Reactions Analysis
The photochemical reaction of gaseous mixtures of cyclobutyl methyl ketone diluted in argon has been studied . The reaction involves a set of radical–radical reactions involving methyl, acetyl, and cyclobutyl radicals .
Physical And Chemical Properties Analysis
Cyclobutyl methyl ketone is a flammable liquid . It’s important to note that changes in the chemical and physical properties of substances can be an indicator of their quality .
Applications De Recherche Scientifique
Peptide Synthesis and Modification
The cycloaddition of azides to alkynes, facilitated by copper(I)-catalyzed reactions, is crucial for integrating 1H-[1,2,3]-triazoles into peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis, offering a pathway to diversify peptide structures efficiently. Such modifications can enhance peptide stability, bioavailability, and specificity, opening new avenues for therapeutic peptide development (Tornøe, Christensen, & Meldal, 2002).
Antimicrobial Agent Development
The creation of 1,2,3-triazolyl pyrazole derivatives via the Vilsmeier–Haack reaction has been investigated for potential antimicrobial applications. Some synthesized compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant properties, suggesting their utility in developing new antimicrobial agents. Molecular docking studies further support their role as inhibitors, demonstrating good affinity towards specific bacterial enzymes (Bhat et al., 2016).
Fluorescent Dye Development
The synthesis of fluorescent dyes containing a pyrazolylpyrene (pyrazoolympicene) chromophore demonstrated the potential of 1,2,3-triazoles in materials science. These compounds exhibited bright fluorescence in solution and weak fluorescence in the solid state. Their unique photophysical properties, along with their behavior as weak bases whose emission spectra change upon protonation, make them interesting candidates for sensing applications in acidic environments (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).
Heterocyclic Compound Synthesis
1,2,3-Triazoles serve as versatile intermediates for synthesizing various heterocyclic compounds, essential in pharmaceuticals and agrochemicals. For example, efficient methods for accessing carboannulated and functionalized triazolopyridines have been developed, showcasing the adaptability of 1,2,3-triazoles in constructing complex molecular architectures with potential biological activity (Syrota et al., 2020).
Crystal Structure Analysis for Drug Design
The crystal structures of compounds containing 1,2,3-triazole units have been determined, providing insights into their potential as α-glycosidase inhibition agents. Understanding the molecular structure is crucial for drug design, as it allows for the optimization of interaction with biological targets. Such structural analyses contribute to the rational development of more effective therapeutic agents (Gonzaga et al., 2016).
Mécanisme D'action
While specific mechanisms of action for “1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carbaldehyde” are not available, similar compounds like cyclobutyl methyl ketone participate in Suzuki–Miyaura coupling reactions . This process involves the conjoining of chemically differentiated fragments with the metal catalyst .
Safety and Hazards
Orientations Futures
The future directions of research on “1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carbaldehyde” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. Long-term field experiments could provide better explanations for changes in properties as these compounds undergo aging .
Propriétés
IUPAC Name |
1-(cyclobutylmethyl)triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-6-8-5-11(10-9-8)4-7-2-1-3-7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXYXUXSBGUTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2724373.png)
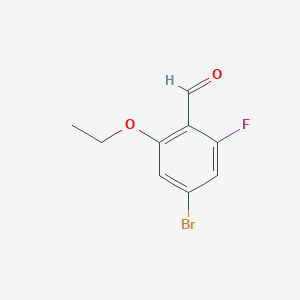


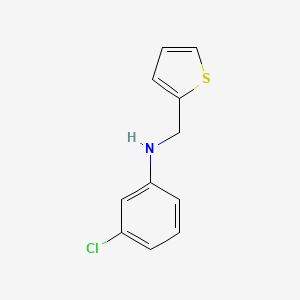
![diethyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2724379.png)
![(3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2724381.png)
![(2-Methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2724382.png)
![5-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724384.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2724385.png)
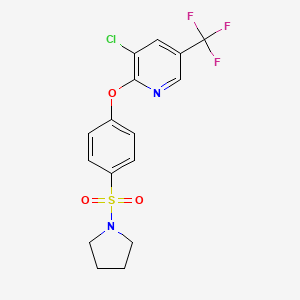
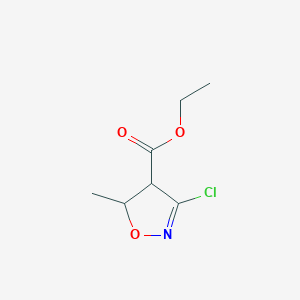
![N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2724388.png)
